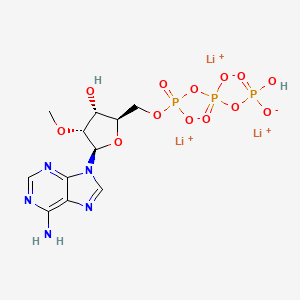

2'-O-Methyl-adenosine-5'-triphosphate, lithium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-O-Methyl-adenosine-5'-triphosphate, lithium salt is a useful research compound. Its molecular formula is C11H15Li3N5O13P3 and its molecular weight is 539.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2'-O-Methyl-adenosine-5'-triphosphate, lithium salt (also known as 2'-O-Me-ATP) is a modified nucleotide that has garnered attention for its potential biological activity. This compound is of particular interest due to its structural similarities to adenosine triphosphate (ATP), which plays a crucial role in cellular energy transfer and signaling. The lithium salt form may enhance its stability and bioavailability, making it a subject of research in various biological contexts.

The biological activity of 2'-O-Me-ATP is primarily attributed to its interaction with various cellular pathways. The compound can influence:

- Adenosine Receptors : 2'-O-Me-ATP acts as an agonist for certain adenosine receptors, potentially modulating neurotransmitter release and influencing neuronal excitability.

- Signal Transduction : It may affect cyclic adenosine monophosphate (cAMP) levels, which are critical in numerous signaling pathways, including those involved in mood regulation and neuroprotection.

- Enzyme Modulation : The compound may inhibit or activate specific kinases and phosphatases, impacting cellular metabolism and apoptosis pathways.

Biological Effects

Research has demonstrated several biological effects associated with 2'-O-Me-ATP:

- Neuroprotective Effects : Studies indicate that this compound can protect neurons from excitotoxicity, which is linked to various neurodegenerative diseases.

- Anti-inflammatory Properties : It has been shown to modulate the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory conditions.

- Influence on Mood Disorders : Given the relationship between ATP signaling and mood regulation, 2'-O-Me-ATP may have implications in the treatment of bipolar disorder and depression.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of 2'-O-Me-ATP resulted in significant reductions in neuronal cell death following exposure to glutamate. This suggests a protective role against excitotoxic damage.

Case Study 2: Impact on Inflammatory Response

Another investigation assessed the effects of 2'-O-Me-ATP on microglial activation. The findings indicated that treatment with the compound led to reduced production of inflammatory mediators such as IL-6 and nitric oxide, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Mood Regulation in Bipolar Disorder

A clinical observation noted that patients with bipolar disorder showed improved mood stability when supplemented with lithium salts combined with 2'-O-Me-ATP. This combination appeared to enhance the therapeutic effects of lithium, particularly in reducing manic episodes.

特性

分子式 |

C11H15Li3N5O13P3 |

|---|---|

分子量 |

539.1 g/mol |

IUPAC名 |

trilithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O13P3.3Li/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16;;;/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |

InChIキー |

QIQIMTPLFXIYPZ-MTQUBGKESA-K |

異性体SMILES |

[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |

正規SMILES |

[Li+].[Li+].[Li+].COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。